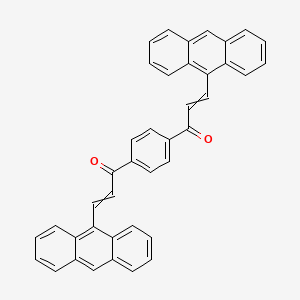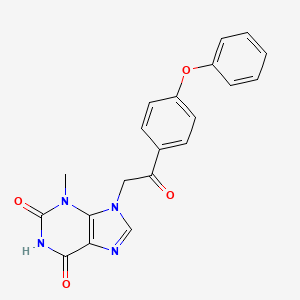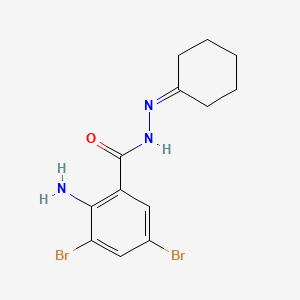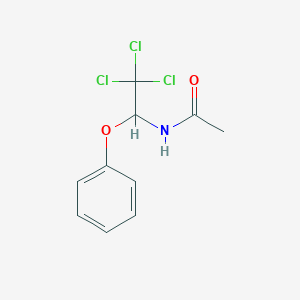
3-Anthracen-9-YL-1-(4-(3-anthracen-9-YL-acryloyl)-phenyl)-propenone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-Anthracen-9-YL-1-(4-(3-anthracen-9-YL-acryloyl)-phenyl)-propenone is a complex organic compound featuring anthracene moieties. Anthracene derivatives are known for their applications in organic electronics, photochemistry, and as intermediates in the synthesis of dyes and other organic materials.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3-Anthracen-9-YL-1-(4-(3-anthracen-9-YL-acryloyl)-phenyl)-propenone typically involves the following steps:
Aldol Condensation: The initial step may involve an aldol condensation reaction between anthracene-9-carbaldehyde and a suitable ketone or aldehyde to form the intermediate.
Acryloylation: The intermediate is then subjected to acryloylation using acryloyl chloride in the presence of a base such as triethylamine.
Purification: The final product is purified using column chromatography or recrystallization.
Industrial Production Methods
Industrial production methods for such compounds often involve large-scale batch reactions with optimized conditions for yield and purity. Solvent selection, temperature control, and reaction time are critical parameters.
Analyse Chemischer Reaktionen
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, typically using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions may involve hydrogenation using catalysts such as palladium on carbon.
Substitution: Electrophilic or nucleophilic substitution reactions can occur, depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Hydrogen gas with palladium on carbon catalyst.
Substitution: Halogenating agents like bromine or chlorine for electrophilic substitution.
Major Products
Oxidation: Formation of anthraquinone derivatives.
Reduction: Formation of reduced anthracene derivatives.
Substitution: Formation of halogenated anthracene derivatives.
Wissenschaftliche Forschungsanwendungen
Chemistry
Organic Electronics: Used in the development of organic light-emitting diodes (OLEDs) and organic photovoltaic cells (OPVs).
Photochemistry: Acts as a photosensitizer in various photochemical reactions.
Biology
Fluorescent Probes: Utilized in biological imaging due to its fluorescent properties.
Medicine
Drug Development: Potential intermediate in the synthesis of pharmaceutical compounds.
Industry
Dyes and Pigments: Intermediate in the production of dyes and pigments.
Wirkmechanismus
The mechanism of action for 3-Anthracen-9-YL-1-(4-(3-anthracen-9-YL-acryloyl)-phenyl)-propenone involves its interaction with molecular targets through its anthracene moieties. These interactions can include:
Electron Transfer: Facilitates electron transfer in organic electronic devices.
Fluorescence: Exhibits fluorescence, making it useful in imaging applications.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Anthracene: A simpler structure with similar photochemical properties.
Anthraquinone: An oxidized form of anthracene with applications in dye production.
9,10-Diphenylanthracene: Another anthracene derivative used in organic electronics.
Uniqueness
3-Anthracen-9-YL-1-(4-(3-anthracen-9-YL-acryloyl)-phenyl)-propenone is unique due to its dual anthracene moieties, which may enhance its electronic and photochemical properties compared to simpler anthracene derivatives.
Eigenschaften
CAS-Nummer |
26473-76-7 |
|---|---|
Molekularformel |
C40H26O2 |
Molekulargewicht |
538.6 g/mol |
IUPAC-Name |
3-anthracen-9-yl-1-[4-(3-anthracen-9-ylprop-2-enoyl)phenyl]prop-2-en-1-one |
InChI |
InChI=1S/C40H26O2/c41-39(23-21-37-33-13-5-1-9-29(33)25-30-10-2-6-14-34(30)37)27-17-19-28(20-18-27)40(42)24-22-38-35-15-7-3-11-31(35)26-32-12-4-8-16-36(32)38/h1-26H |
InChI-Schlüssel |
VZFIUAFFXORRFQ-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C2C(=C1)C=C3C=CC=CC3=C2C=CC(=O)C4=CC=C(C=C4)C(=O)C=CC5=C6C=CC=CC6=CC7=CC=CC=C75 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![7-(4-chlorobenzyl)-1,3-dimethyl-8-[(4-nitrobenzyl)thio]-3,7-dihydro-1H-purine-2,6-dione](/img/structure/B11975143.png)

![[4-[(Z)-C-methyl-N-[[2-[1-[(4-methylphenyl)methyl]benzimidazol-2-yl]sulfanylacetyl]amino]carbonimidoyl]phenyl] acetate](/img/structure/B11975161.png)
![ethyl (2Z)-5-[4-(acetyloxy)-3-methoxyphenyl]-2-[1-(2-amino-2-oxoethyl)-2-oxo-1,2-dihydro-3H-indol-3-ylidene]-7-methyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B11975165.png)

![N'-[(E)-2-furylmethylidene]benzenesulfonohydrazide](/img/structure/B11975174.png)
![4-(4-{1-[4-(3,4-Dicyanophenoxy)-3-methylphenyl]-1-methylethyl}-2-methylphenoxy)phthalonitrile](/img/structure/B11975177.png)
![N'-[(E)-(2,3-dichlorophenyl)methylidene]-2-{[1-(4-methylbenzyl)-1H-benzimidazol-2-yl]sulfanyl}acetohydrazide](/img/structure/B11975185.png)



![N-[(E)-(4-chlorophenyl)methylidene]-4-phenylpiperazin-1-amine](/img/structure/B11975203.png)
![N'-[(1E)-1-(biphenyl-4-yl)ethylidene]-5-cyclopropyl-1H-pyrazole-3-carbohydrazide](/img/structure/B11975208.png)

